3-(4-ethoxyphenyl)-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-(4-ethoxyphenyl)-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyaniline with 3-nitrobenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the desired quinazolinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(4-ethoxyphenyl)-2-(3-aminophenyl)-2,3-dihydroquinazolin-4(1H)-one.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, quinazolinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound is investigated for its potential biological activities and its ability to interact with biological targets.
Medicine
In medicine, research focuses on the compound’s potential therapeutic applications. Studies may explore its efficacy as an anti-cancer agent, its ability to inhibit specific enzymes, or its role in modulating biological pathways.
Industry
Industrially, the compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique properties make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the quinazolinone core can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one
- 3-(4-ethoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one
- 3-(4-ethoxyphenyl)-2-(3-aminophenyl)-2,3-dihydroquinazolin-4(1H)-one
Uniqueness
Compared to similar compounds, 3-(4-ethoxyphenyl)-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the specific positioning of the ethoxy and nitro groups
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-2-29-18-12-10-16(11-13-18)24-21(15-6-5-7-17(14-15)25(27)28)23-20-9-4-3-8-19(20)22(24)26/h3-14,21,23H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSNLSSXTIAFHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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